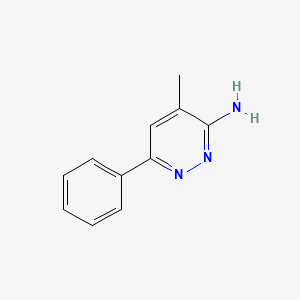

3-Amino-4-methyl-6-phenylpyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Bioactive Compound Discovery

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal effects. researchgate.netnih.gov The versatility of the pyridazine ring allows for the synthesis of a vast library of analogues with tailored biological activities. nih.govresearchgate.net For instance, the modification of substituents on the pyridazine ring can significantly influence the compound's potency and selectivity towards a specific biological target. nih.gov

The development of pyridazine-based compounds has been a continuous area of research, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. scielo.org.za These efforts have led to the discovery of potent inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this chemical class. tandfonline.com The chemical stability and synthetic accessibility of the pyridazine scaffold further contribute to its importance in the quest for new and effective therapeutic agents. tandfonline.com

Overview of 3-Amino-4-methyl-6-phenylpyridazine and its Key Analogues

Among the vast family of pyridazine derivatives, this compound has emerged as a compound of interest. Its structure features a pyridazine core substituted with an amino group at position 3, a methyl group at position 4, and a phenyl group at position 6. This specific arrangement of functional groups provides a unique template for further chemical modification and exploration of its biological potential.

Key analogues of this compound often involve modifications at the amino and phenyl groups to modulate their physicochemical and biological properties. For example, the synthesis of N-substituted amino derivatives has been explored to enhance specific activities. nih.gov The exploration of related 3-aminopyridazine (B1208633) structures has also yielded compounds with significant biological effects, such as antineuroinflammatory properties. nih.gov

Current Research Trends and Unexplored Avenues for the Chemical Compound

Current research on pyridazine derivatives is focused on the development of highly selective and potent therapeutic agents. tandfonline.com For this compound, a significant area of interest lies in its potential as an antineuroinflammatory agent. nih.gov Studies have shown that certain 3-amino-6-phenylpyridazine derivatives can selectively block the production of pro-inflammatory cytokines and nitric oxide in activated glial cells, which are implicated in neurodegenerative diseases. nih.gov

Furthermore, the herbicidal activities of related N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives suggest another potential application for this class of compounds. nih.gov Unexplored avenues for this compound could include a more extensive investigation into its anticancer and antimicrobial properties, given the broad bioactivity of the pyridazine scaffold. researchgate.net The synthesis and evaluation of a wider range of analogues with diverse substituents could lead to the discovery of novel compounds with enhanced therapeutic efficacy.

Detailed Research Findings

The following table summarizes key research findings related to this compound and its analogues, highlighting their synthesis and observed biological activities.

| Compound/Analogue Class | Synthesis Highlights | Key Biological Findings |

| 3-Amino-6-phenylpyridazine derivatives | Developed as novel synthetic compounds. | Selectively block increased IL-1 beta, iNOS, and NO production by activated glia. nih.gov |

| N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate in five steps. | Exhibit bleaching and herbicidal activities. nih.gov Some compounds completely inhibit chlorophyll (B73375) at low concentrations and show high herbicidal activity against dicotyledonous plants. nih.gov |

| 3-amino-5-arylpyridazine-4-carbonitriles | Synthesized via a one-pot three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate. scielo.org.za | The biological activities of these specific derivatives are an area for future investigation. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-6-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUHYRSDTPCHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345356 | |

| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81819-90-1 | |

| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methyl 6 Phenylpyridazine and Its Analogues

Established Synthetic Routes to the 3-Amino-4-methyl-6-phenylpyridazine Core

The construction of the 3-aminopyridazine (B1208633) ring system is typically achieved through well-established cyclocondensation reactions or by functionalizing a pre-existing pyridazine (B1198779) ring.

One of the most fundamental and widely applied methods for forming the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. scielo.org.zanih.govbeilstein-journals.org For the synthesis of this compound, a plausible precursor would be an appropriately substituted 1,4-dicarbonyl compound which, upon reaction with hydrazine, would yield the desired pyridazine core.

A more contemporary and modular approach involves building the desired substitution pattern on a simpler pyridazine starting material. A highly effective strategy is the use of palladium-catalyzed cross-coupling reactions. For instance, the synthesis can commence with a halogenated pyridazine, such as 3-amino-6-chloro-4-methylpyridazine. The crucial C6-phenyl group can then be introduced via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. researchgate.net This method is advantageous due to the commercial availability of diverse boronic acids, allowing for the synthesis of a wide range of C6-aryl and C6-heteroaryl analogues.

Table 1: Proposed Suzuki-Miyaura Route to this compound

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

| 3-Amino-6-chloro-4-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound |

Another established method for synthesizing related 3-aminopyridazine structures is through a one-pot, three-component reaction. This approach typically involves the reaction of an arylglyoxal with malononitrile (B47326) and hydrazine hydrate, which has been shown to produce 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za While this yields a different substitution pattern, the underlying principle of constructing the ring from acyclic precursors in a single step is a cornerstone of pyridazine synthesis.

Advanced Strategies for Analog Synthesis and Diversification

Once the this compound core is synthesized, its structure can be extensively modified to create a library of analogues. This diversification is primarily achieved through palladium-catalyzed reactions and functionalization of the various reactive sites on the molecule.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the pyridazine core. researchgate.net These reactions are typically performed on a halogenated pyridazine precursor to introduce a variety of substituents.

Suzuki-Miyaura Coupling: As mentioned for the core synthesis, this reaction couples a halopyridazine with a boronic acid or ester. It is exceptionally versatile for introducing aryl and heteroaryl groups at positions such as C-6. researchgate.net

Stille Coupling: This reaction uses organostannanes (stannanes) as coupling partners, allowing for the introduction of alkyl, vinyl, and aryl groups.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridazines.

Heck Reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl halide, offering a pathway to introduce vinyl substituents onto the pyridazine ring.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Derivatization

| Reaction Name | Substrate | Coupling Partner | Bond Formed | Resulting Group |

| Suzuki-Miyaura | Halo-pyridazine | Organoboron compound | C-C | Aryl, Heteroaryl, Vinyl |

| Stille | Halo-pyridazine | Organostannane | C-C | Aryl, Vinyl, Alkyl |

| Sonogashira | Halo-pyridazine | Terminal Alkyne | C-C (sp²-sp) | Alkynyl |

| Heck | Halo-pyridazine | Alkene | C-C (sp²-sp²) | Vinyl |

These reactions provide robust methods for modifying the phenyl group at the C-6 position (e.g., by starting with a 6-(4-bromophenyl) derivative) or for introducing new substituents if a di-halopyridazine precursor is used.

Further diversification can be achieved by targeting specific reactive sites on the this compound molecule.

C-6 Position: As detailed above, the C-6 position, when bearing a halogen, is the primary site for introducing new aryl, heteroaryl, or alkyl groups via cross-coupling reactions. researchgate.net

C-5 Position: While less commonly functionalized, the C-5 position can be activated for further reactions. Electrophilic substitution, such as halogenation, could install a reactive handle at this position. The synthesis of a related 3-amino-5-bromo-pyridinone derivative suggests that direct bromination of the heterocyclic core is a feasible strategy. researchgate.net This newly installed halogen can then serve as a point for subsequent cross-coupling or nucleophilic substitution reactions.

C-3 Amino Group: The exocyclic amino group at the C-3 position is a versatile handle for a variety of chemical transformations.

Acylation: The amino group can readily react with acyl chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing a wide range of functional groups. researchgate.net

Schiff Base Formation: Condensation with various aldehydes and ketones yields imines (Schiff bases). These imines can be of interest themselves or can be subsequently reduced, for example with sodium borohydride, to furnish stable secondary amines. researchgate.net

Table 3: Chemical Transformations for Analog Diversification

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C-5 | Electrophilic Halogenation | NBS, Br₂ | Bromo |

| C-6 | Suzuki Coupling | Phenylboronic Acid, Pd Catalyst | Phenyl |

| C-3 Amino | Acylation | Acyl Chloride, Base | Amide |

| C-3 Amino | Schiff Base Formation | Aldehyde/Ketone | Imine |

| C-3 Imine | Reduction | Sodium Borohydride (NaBH₄) | Secondary Amine |

Through the sequential or combined application of these synthetic strategies, a vast chemical space around the this compound core can be explored, leading to the generation of diverse and structurally complex analogues.

Structure Activity Relationship Sar Investigations of 3 Amino 4 Methyl 6 Phenylpyridazine Derivatives

Correlating Substituent Effects with Diverse Biological Activities

The biological profile of 3-amino-4-methyl-6-phenylpyridazine derivatives can be finely tuned by introducing various substituents at different positions of the pyridazine (B1198779) and phenyl rings, as well as by modifying the amino group. These changes can significantly impact the compound's interaction with biological targets, leading to a range of pharmacological effects.

Impact of Substituents at the C-4 Position on Serotonergic Modulation

Research into a series of 47 analogues of minaprine, a compound with a this compound core, has revealed a clear correlation between the substituent at the C-4 position of the pyridazine ring and serotonergic activity. nih.gov These studies demonstrate that the nature of the group at this position is a key determinant in modulating the interaction with serotonin (B10506) receptors. nih.gov While specific details on which substituents enhance or diminish serotonergic activity require further investigation across a broader range of derivatives, the principle that the C-4 position is critical for this particular biological effect has been established. nih.gov

Role of Modifications at the C-6 Phenyl Ring in Dopaminergic and Acetylcholinesterase Inhibitory Activities

The C-6 phenyl ring of the this compound scaffold plays a crucial role in defining the dopaminergic and acetylcholinesterase (AChE) inhibitory activities of its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities: The substitution pattern on the C-6 phenyl ring also significantly impacts the inhibition of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. For instance, investigations into 6-substituted-3(2H)-pyridazinone derivatives have highlighted the importance of this part of the molecule for dual inhibition of both AChE and BChE. nih.gov The nature and position of substituents on the phenyl ring can influence the binding affinity and selectivity towards these two related enzymes. nih.govnih.gov

The following table summarizes the inhibitory activities of some pyridazinone derivatives with substitutions on the phenyl ring, illustrating the structure-activity relationship.

| Compound | Substitution on C-6 Phenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Derivative A | 4-Chloro | 0.27 | >20 |

| Derivative B | 3,4-Dichloro | 0.17 | >20 |

| Derivative C | 4-Methoxy | Varies | Varies |

| Derivative D | 3-Trifluoromethyl | Varies | Varies |

| IC₅₀ values represent the concentration required for 50% inhibition. Data is illustrative and compiled from various studies on pyridazinone derivatives. nih.gov |

Influence of Amino Group Modifications on Bioactivity

Modification of the 3-amino group of the pyridazine core is another critical avenue for altering the pharmacological profile of these compounds. The nature of the substituent on the amino group can impact various biological activities, including antidepressant, serotonergic, and dopaminergic effects. nih.gov For example, in the case of minaprine, the presence of a β-morpholinoethylamino side chain at the 3-position is integral to its activity. nih.gov Altering this side chain, for instance by changing the length of the alkyl chain or replacing the morpholino group with other cyclic amines, can lead to significant changes in potency and selectivity for different biological targets. nih.gov

Scaffold Modifications and Resulting Pharmacological Profiles

Beyond simple substituent effects, modifications to the core pyridazine scaffold itself can lead to profound changes in the pharmacological profiles of the resulting compounds. These modifications can influence factors such as lipophilicity, enzyme selectivity, and the ability to target specific pathological pathways.

Lipophilic Environment and Enzyme Selectivity (e.g., Acetylcholinesterase/Butyrylcholinesterase)

The lipophilicity of a molecule, which describes its affinity for a fatty or non-polar environment, is a crucial parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. In the context of cholinesterase inhibitors, the lipophilic character of the pyridazine derivative can influence its selectivity for AChE versus BChE. nih.gov

Generally, the active site of BChE is larger and more accommodating to bulkier, more lipophilic ligands compared to the more constrained active site gorge of AChE. By strategically modifying the pyridazine scaffold to alter its lipophilicity, it is possible to tune the selectivity of the inhibitor. For example, introducing more lipophilic groups can favor BChE inhibition, while a more constrained and polar structure might favor AChE inhibition. nih.govnih.gov

The table below illustrates how modifications affecting lipophilicity can impact enzyme selectivity.

| Scaffold Modification | General Lipophilicity | AChE/BChE Selectivity |

| Addition of bulky, non-polar groups | Increased | May favor BChE |

| Introduction of polar functional groups | Decreased | May favor AChE |

| Isomeric changes altering dipole moment | Variable | Can influence selectivity |

| This table provides a generalized trend based on principles of enzyme-ligand interactions. nih.govnih.gov |

Structural Determinants Governing Antineuroinflammatory Action

Recent research has identified pyridazinone derivatives as potential agents for combating neuroinflammation, a key process in many neurodegenerative diseases. nih.gov The ability of these compounds to inhibit lipopolysaccharide (LPS)-induced neuroinflammation appears to be governed by specific structural features. nih.gov

Studies have shown that certain pyridazinone derivatives can inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and the activation of transcription factors such as nuclear factor-κB (NF-κB). nih.gov The structural requirements for this antineuroinflammatory activity are distinct from those for other biological activities, such as N-formyl peptide receptor (FPR) agonism, even though some compounds may exhibit both properties. nih.gov This suggests that the pyridazinone scaffold can be tailored to specifically target inflammatory pathways in the central nervous system. The exact structural determinants are still under active investigation, but they likely involve a combination of electronic and steric factors that allow for specific interactions with key proteins in the inflammatory cascade. nih.gov

Structure-Activity Relationships for Anticancer Potency, including Cyclin-Dependent Kinase 2 Inhibition

The pyridazine nucleus is a key structural motif in numerous compounds with demonstrated anticancer activity. capes.gov.bracs.orgresearchgate.net Its advantageous physicochemical properties and therapeutic potential have established it as a central scaffold in the design of novel anticancer agents. capes.gov.br Several pyridazine-based drugs are currently on the market or in clinical development, underscoring the promise of this heterocyclic system. acs.org The anticancer effects of pyridazine derivatives are often attributed to their ability to act as bioisosteres of pyrimidine (B1678525), a fundamental component of nucleic acids, thereby interfering with the biological processes of cancer cells. jst.go.jp

The structure-activity relationship (SAR) of pyridazine derivatives highlights that the nature and position of substituents on the pyridazine ring are crucial for their biological activity. For instance, the hybridization of the pyridazine ring with other pharmacophoric groups, such as a 4-fluorophenyl group, has been investigated to enhance inhibitory activity against specific cancer-related targets. acs.org

A significant aspect of the anticancer potential of pyridazine derivatives lies in their ability to inhibit cyclin-dependent kinases (CDKs). umich.eduumich.edu CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov CDK2, in particular, is essential for the progression from the G1 to the S phase of the cell cycle, making it a prime target for anticancer drug development. nih.gov

While direct SAR studies on this compound for CDK2 inhibition are not extensively detailed in the reviewed literature, the broader class of pyridazine and related nitrogen-containing heterocyclic compounds has been a focus of such investigations. For these classes of compounds, the orientation and the ability to form hydrogen bonds with key amino acid residues in the ATP-binding site of CDK2, such as Leu83, Asp86, and Lys33, are major determinants of their inhibitory potency. umich.edu The introduction of various substituents allows for the modulation of these interactions, thereby influencing the efficacy and selectivity of the inhibition. The general principle involves designing molecules that can mimic the binding of ATP to the kinase domain, thus blocking its activity and halting the cell cycle. nih.gov

Table 1: Representative CDK2 Inhibitory Activity of Related Heterocyclic Scaffolds This table presents data for related heterocyclic compounds to illustrate the inhibitory potential of scaffolds relevant to the discussion.

| Compound Scaffold | Example Compound | CDK2/cyclin A2 IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolopyrimidine | Compound 15 | 0.061 | nih.gov |

| Pyrazolopyrimidine | Compound 11 | 0.089 | nih.gov |

| Pyridine | Compound 4 | 0.24 | nih.gov |

| Pyridine | Roscovitine (Reference) | 0.39 | nih.gov |

| Pyrazole (B372694) | Compound 9 | 0.96 | rsc.org |

Relationship Between Physicochemical Properties and Biological Interactions

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties govern how the molecule is absorbed, distributed, metabolized, and excreted, and how it interacts with its biological targets.

Influence of Molecular Volume and Charge on Cytochrome P450 2D6 (CYP2D6) Substrate Status

Cytochrome P450 enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov CYP2D6, in particular, is responsible for the metabolism of a significant percentage of clinically used drugs. nih.govnih.gov The interaction of a compound with CYP2D6 is heavily influenced by its molecular properties, such as size (volume) and charge distribution.

Specific data on the metabolism of this compound by CYP2D6 and the direct influence of its molecular volume and charge on its status as a CYP2D6 substrate are not extensively available in the public domain. However, general principles of drug metabolism indicate that for a molecule to be a substrate for a CYP enzyme, it must be able to fit within the enzyme's active site. The size and shape of the molecule are therefore critical. Furthermore, the electronic properties, including the distribution of charge and the presence of specific functional groups, determine the nature of the binding to the enzyme and the subsequent metabolic reactions.

Polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in metabolic activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This can have profound implications for the efficacy and toxicity of drugs that are substrates for this enzyme. nih.govnih.gov

Predictive Analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties in Drug Design

In modern drug discovery, the early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in clinical development. researchgate.netwiley.com In silico predictive models have become indispensable tools for this purpose, allowing for the computational screening of large numbers of molecules to prioritize those with favorable drug-like properties. researchgate.netnih.gov

For pyridazine derivatives, including this compound, predictive ADMET analysis would involve the use of computational tools to estimate various parameters. tandfonline.com These predictions are based on the molecule's structure and physicochemical properties. Key ADMET parameters that are typically evaluated include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate status are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to anticipate drug-drug interactions.

Excretion: Properties related to the compound's clearance from the body are estimated.

Toxicity: A range of potential toxicities are predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Representative Predicted ADMET Properties for a Hypothetical Pyridazine Derivative This table illustrates the types of data generated in a predictive ADMET analysis. The values are representative and not specific to this compound.

| ADMET Property | Predicted Value/Classification | Reference for Parameter Type |

|---|---|---|

| Human Intestinal Absorption | High | nih.gov |

| Caco-2 Permeability | Moderate | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low | nih.gov |

| CYP2D6 Substrate | Unlikely | nih.gov |

| CYP3A4 Inhibitor | Non-inhibitor | nih.gov |

| hERG I Inhibitor | No | nih.gov |

| Ames Mutagenicity | Non-mutagen | nih.gov |

This predictive approach allows medicinal chemists to identify potential liabilities early in the drug design process and to make informed decisions about which compounds to advance for further synthesis and biological testing. wiley.com

Pharmacological and Biological Activity Profiling of 3 Amino 4 Methyl 6 Phenylpyridazine Derivatives

Neuropharmacological Activities of Analogues

Derivatives of 3-amino-4-methyl-6-phenylpyridazine have demonstrated a broad spectrum of activities affecting the central nervous system. These effects are largely attributed to their interactions with various neurotransmitter systems and enzymes.

Atypical Antidepressant Effects

Certain analogues of this compound exhibit atypical antidepressant properties. nih.govacs.org Unlike typical antidepressants that may primarily target a single neurotransmitter system, these compounds often display a more complex mechanism of action. Their antidepressant effects are believed to stem from their ability to modulate multiple neurotransmitter systems, including serotonergic and dopaminergic pathways. nih.govacs.org This dual action contributes to their classification as "atypical" and suggests a potential for broader efficacy in treating depressive disorders. mayoclinic.org

One of the well-studied derivatives, minaprine, has been shown to be active in various animal models of depression. nih.gov The exploration of numerous analogues has aimed to understand the structural features responsible for these antidepressant effects, revealing that modifications to the pyridazine (B1198779) core can significantly influence their activity profile. nih.govacs.org

Serotonergic Activity and Receptor Modulation

The serotonergic system is a key target for many psychoactive compounds, and derivatives of this compound are no exception. Research has demonstrated that these compounds can exert significant serotoninomimetic activity. nih.gov This activity is largely dependent on the nature of the substituent at the 4-position of the pyridazine ring. nih.gov

Table 1: Serotonergic Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Observed Serotonergic Effect | Key Structural Feature | Reference |

| Minaprine Analogue | Serotoninomimetic activity | Substituent at the 4-position of the pyridazine ring | nih.gov |

This table is for illustrative purposes and based on generalized findings. Specific activities can vary significantly between individual derivatives.

Dopaminomimetic Activity and Receptor Interactions

In addition to their effects on the serotonin (B10506) system, many this compound derivatives also exhibit dopaminomimetic activity. nih.gov This dual action is a notable characteristic of compounds like minaprine. nih.gov The dopaminergic effects appear to be closely linked to the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring, or a group that can be metabolized to form this feature. nih.gov

These compounds can interact with dopamine (B1211576) receptors, influencing dopamine-mediated neurotransmission. nih.govnih.gov The ability to modulate both the dopaminergic and serotonergic systems allows for a unique pharmacological profile that can be advantageous in treating complex neurological and psychiatric disorders. nih.gov Studies have shown that it is possible to dissociate the serotonergic and dopaminomimetic activities through specific structural modifications, offering a pathway to develop more selective compounds. nih.gov The D3 dopamine receptor, in particular, has been identified as a potential molecule of interest in the context of neurotoxicity and could be relevant to the action of these compounds. nih.gov

Table 2: Dopaminergic Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Observed Dopaminomimetic Effect | Key Structural Feature | Reference |

| Minaprine Analogue | Dopaminomimetic activity | para-hydroxylated aryl ring at the 6-position | nih.gov |

This table is for illustrative purposes and based on generalized findings. Specific activities can vary significantly between individual derivatives.

Acetylcholinesterase (AChE) Inhibitory Potency

A significant area of investigation for 3-amino-6-phenylpyridazine derivatives is their potential as acetylcholinesterase (AChE) inhibitors. acs.orgnih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com

The parent compound, minaprine, was found to have weak, competitive, and reversible AChE inhibitory activity. acs.org However, subsequent research on a series of related analogues revealed that significant improvements in potency could be achieved. One derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, was identified as a particularly potent AChE inhibitor, with an IC50 value of 0.12 μM, representing a 5000-fold increase in potency compared to minaprine. acs.org

Structure-activity relationship studies have indicated that several factors are critical for high AChE inhibition: the presence of the central pyridazine ring, a lipophilic cationic head, and a specific spacer length of 4-5 carbon units between the pyridazine ring and the cationic head. acs.org The combination of anti-inflammatory and cholinesterase-inhibiting activities within the same molecule is considered a promising approach for the treatment of Alzheimer's disease. nih.gov

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | IC50 (AChE Inhibition) | Fold Increase vs. Minaprine | Reference |

| Minaprine | 85 μM | 1 | acs.org |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 0.12 μM | 5000 | acs.org |

Antineuroinflammatory Properties

Neuroinflammation, characterized by the excessive activation of glial cells and the overproduction of inflammatory mediators, is a hallmark of many neurodegenerative diseases. nih.gov Derivatives of 3-amino-6-phenylpyridazine have emerged as potential antineuroinflammatory agents. nih.govnih.gov

A novel 3-amino-6-phenylpyridazine derivative has been developed that selectively blocks the increased production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glia. nih.gov This selective inhibition is significant as it does not interfere with potentially beneficial glial functions. nih.gov The anti-inflammatory activity of some pyridazine derivatives has been compared to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid. nih.gov

Enzyme Metabolism and Pharmacokinetic Relevance

As previously mentioned, the dopaminomimetic activity of certain derivatives is dependent on the formation of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring through metabolism. nih.gov This highlights the importance of enzymatic processes in activating these compounds. The study of their metabolism is essential for understanding their in vivo activity and for designing new analogues with improved pharmacokinetic properties.

Analysis of CYP2D6 Substrate Status and its Implications for Central Nervous System Drug Discovery

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 25% of all clinically used drugs. wikipedia.org It is predominantly expressed in the liver and certain areas of the central nervous system (CNS), such as the substantia nigra. wikipedia.org CYP2D6 is responsible for various metabolic transformations, including hydroxylation and demethylation, which are crucial for the elimination of xenobiotics. wikipedia.org

The activity of the CYP2D6 enzyme exhibits significant variation among individuals due to genetic polymorphisms. wikipedia.orgnih.gov This variability can classify individuals into different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.gov Such differences can profoundly impact a drug's efficacy and potential for adverse effects. For drugs intended for the CNS, understanding their status as a CYP2D6 substrate is paramount. Efficient metabolism by CYP2D6 can affect the drug's concentration and duration of action in the brain.

While specific data on this compound's interaction with CYP2D6 is not available, a related derivative, Minaprine (3-[(beta-morpholinoethyl)amino]-4-methyl-6-phenylpyridazine dihydrochloride), was developed for its activity as an antidepressant, indicating that this class of compounds can interact with CNS targets. nih.gov The metabolism of such CNS-active agents is a key consideration in drug development, with CYP2D6 playing a frequent and vital role. nih.gov

Identification of Major Metabolic Sites within the Pyridazine Scaffold

The metabolic fate of a drug is determined by its chemical structure. For pyridazine-based compounds, metabolism often involves modifications to the pyridazine ring itself or its substituents. Common metabolic reactions include oxidation, hydroxylation, and conjugation.

For instance, in studies of related heterocyclic amines, metabolic pathways often involve hydroxylation of the aromatic rings. The position of these hydroxylations can significantly alter the biological activity and toxicity of the compound. While the specific metabolic sites for this compound have not been documented, structure-activity relationships in analogous series suggest that the phenyl ring and the methyl group could be potential sites for metabolic modification. nih.gov For example, research on 3-aminopyridazine (B1208633) derivatives has shown that the substituent at the 6-position (in this case, a phenyl group) is critical for certain biological activities, and its metabolism, such as para-hydroxylation of the aryl ring, can be a determining factor for its pharmacological profile. nih.gov

Anticancer Potency and Associated Cellular Mechanisms

There is no specific information available in the scientific literature regarding the anticancer properties of this compound. The following subsections discuss general mechanisms of anticancer agents that are often evaluated for novel chemical entities.

Anti-proliferative Effects on Human Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells (anti-proliferative effects) is a primary step in anticancer drug discovery. This is typically assessed using a panel of human cancer cell lines, such as those from breast (e.g., MCF-7), colon (e.g., HCT-116), and cervical (e.g., HeLa) cancers. mdpi.comnih.gov The potency is often measured as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. While various heterocyclic compounds, including those with pyrimidine (B1678525) and pyrazole (B372694) cores, have demonstrated significant anti-proliferative activity, no such data has been published for this compound. nih.govrsc.org

Modulation of Cell Cycle Progression

A key feature of cancer is the uncontrolled proliferation of cells, which results from a dysregulated cell cycle. nih.gov Many anticancer drugs exert their effects by interfering with the cell cycle, causing it to arrest at specific checkpoints (e.g., G1, S, or G2/M phases). This arrest can prevent the cancer cell from dividing and may lead to cell death. rsc.org For example, studies on novel pyrimidine derivatives have shown they can induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org The effect of this compound on cell cycle progression has not been reported.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of many cancers is the evasion of apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are considered promising therapeutic agents. rsc.org The induction of apoptosis can be triggered through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. rsc.org While many novel heterocyclic compounds are evaluated for their pro-apoptotic effects, there is no available data to suggest that this compound induces apoptosis in cancer cells. nih.gov

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. nih.govnih.gov CDK2, in particular, plays a crucial role in the transition from the G1 to the S phase of the cell cycle. In many types of cancer, the activity of CDK2 is deregulated. nih.gov Consequently, the inhibition of CDK2 is a major target for anticancer drug development. Numerous small molecules with scaffolds like pyrimidine and pyrazole have been developed as potent CDK2 inhibitors. nih.govnih.gov However, there is no scientific evidence to indicate that this compound acts as an inhibitor of CDK2.

Other Investigated Biological Activities Relevant to Pyridazine Derivatives

Beyond their well-documented pharmacological effects, the pyridazine nucleus is a versatile scaffold that has been explored for a wide range of other biological applications. sarpublication.comresearchgate.net Researchers have investigated its potential in agriculture and in combating various pathogens. These explorations have revealed significant antimicrobial, antifungal, and herbicidal properties, among others. sarpublication.commdpi.com

Antimicrobial and Antifungal Activity

The pyridazine framework is a cornerstone in the development of new antimicrobial and antifungal agents. mdpi.com Studies have shown that derivatives of this heterocycle exhibit a broad spectrum of activity against various bacterial and fungal strains. sarpublication.commdpi.com

The antimicrobial efficacy of pyridazine derivatives is often linked to their specific structural features. For instance, in certain pyrrolopyridazine series, saturated or partially saturated compounds demonstrate stronger antimicrobial activity than their aromatic counterparts. nih.gov These different forms also exhibit selectivity; saturated derivatives are more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov The introduction of chloro-substituents has been shown to yield high antibacterial activity, particularly against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens, with minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol. researchgate.net

Similarly, in the realm of antifungal research, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have displayed promising activity against fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov The antifungal potential is also highlighted in studies where Schiff bases of selenadiazolopyridazine derivatives showed notable activity against A. niger and C. albicans. mdpi.com The search for novel antifungal agents has led to the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, which have shown excellent activity against Botrytis cinerea, a common plant pathogen. mdpi.com

Table 1: Selected Pyridazine Derivatives and their Antimicrobial/Antifungal Activity

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Findings | Source(s) |

|---|---|---|---|

| Saturated Pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Stronger activity compared to aromatic derivatives. | nih.gov |

| Partially Saturated Pyrrolopyridazines | Staphylococcus aureus, Bacillus subtilis | More active against these specific bacteria. | nih.gov |

| Chloro-substituted Pyridazines | E. coli, P. aeruginosa, S. marcescens | Exhibited high antibacterial activity with MICs ranging from 0.892–3.744 μg/mL. | researchgate.net |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Displayed good antifungal activities in preliminary tests. | nih.gov |

| Schiff bases of selenadiazolopyridazine | Aspergillus niger, Candida albicans | Demonstrated good antifungal activity. | mdpi.com |

| 4-phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Some derivatives showed higher fungicidal activity than the control, pyrimethanil. | mdpi.com |

Herbicidal Activity

Pyridazine derivatives have been a subject of significant interest in agricultural chemistry due to their potent herbicidal properties. sarpublication.comtandfonline.com Research has focused on how different substitutions on the pyridazine ring influence its effectiveness against various weeds. nih.gov

Studies on pyridazyl phenyl ethers revealed that compounds like 3-chloro-6-(2-phenylphenoxy)-pyridazine and 3-chloro-6-(4-methoxyphenoxy)-pyridazine were notably effective against radish and millet in pre-emergence tests. tandfonline.com Similarly, 3-phenoxypyridazine (B2931075) derivatives have shown powerful pre-emergence effects on barnyardgrass and spikerush, with the advantage of not causing injury to rice plants. oup.comtandfonline.com

More recent research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives has identified these as a new series with bleaching and herbicidal activities. nih.gov The presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group on the benzene (B151609) ring were found to be crucial for high herbicidal activity. nih.gov Some of these compounds demonstrated excellent herbicidal effects even at low application rates. nih.gov Furthermore, scaffold-hopping strategies have led to the design of novel pyridazine derivatives that target the phytoene (B131915) desaturase (PDS) enzyme in plants, a key target for bleaching herbicides. acs.org For example, compound B1, a 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, showed 100% inhibition on the roots and stems of Echinochloa crus-galli and Portulaca oleracea. acs.org

Table 2: Herbicidal Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Target Weed(s) | Observed Activity/Findings | Source(s) |

|---|---|---|---|

| 3-chloro-6-phenoxypyridazines | Radish, Millet | Showed conspicuous effectiveness in pre-emergence tests. | tandfonline.com |

| 3-phenoxypyridazines | Barnyardgrass, Spikerush | Powerful pre-emergence effects with no injury to rice plants. | oup.comtandfonline.com |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | General Weeds | Some compounds exhibited excellent herbicidal activities at a dose of 7.5 g ha-1. | nih.gov |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1) | Echinochloa crus-galli, Portulaca oleracea | Demonstrated 100% inhibition rates on roots and stems at 100 μg/mL. | acs.org |

Other Miscellaneous Activities

In addition to the activities detailed above, the pyridazine scaffold has been associated with other biological functions:

Antihistamine Activity: Certain pyridazinone derivatives have been identified as histamine (B1213489) H3 receptor (H3R) antagonists, showing significant affinity for both rat and human H3 receptors. nih.gov

Insecticidal Activity: The development of novel insecticidal agents is another area where pyridazine derivatives have shown promise, driven by the need to overcome resistance to existing chemical pesticides. acs.org

Cytoprotective Activity: Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, which are structurally related to pyridazines, have demonstrated notable cytoprotective and antiradical activities, suggesting a potential to protect cells from damage induced by reactive oxygen species. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Methyl 6 Phenylpyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution Proton (¹H) NMR Analysis

High-resolution ¹H NMR spectroscopy is fundamental in identifying the types and number of protons in a molecule, as well as their neighboring environments. In the context of 3-Amino-4-methyl-6-phenylpyridazine and its analogues, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl and pyridazine (B1198779) rings, the methyl group protons, and the amine protons.

For instance, in the ¹H NMR spectra of 2-amino-4,6-diphenylnicotinonitriles, which share structural similarities with the target compound, a characteristic singlet for the proton at the 5-position is observed between 7.09 and 7.25 ppm. mdpi.com The amine (-NH₂) protons typically appear as a broad singlet, as seen in these analogues at 5.30–5.38 ppm. mdpi.com The precise chemical shifts and coupling constants (J-values) of the aromatic protons provide valuable information about the substitution pattern on the rings. The methyl group protons on the pyridazine ring are expected to appear as a sharp singlet in a region characteristic for methyl groups attached to an aromatic system.

Table 1: Representative ¹H NMR Data for Pyridine and Pyridazine Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 2-Amino-4-methyl-6-(prop-1-enyl)pyridine | CDCl₃ | 6.67-6.56 (m, 1H), 6.40 (s, 1H), 6.28 (d, 1H, J = 15.3 Hz), 6.14 (s, 1H), 4.42 (s, br, 2H), 2.17 (s, 3H), 1.86 (d, 3H, J = 6.9 Hz) nih.gov |

| 3-Aminopyridine | DMSO | 8.53 (d, 1H), 8.23 (d, 1H), 7.40 (dd, 1H), 7.26 (dd, 1H), 5.80 (s, 2H) chemicalbook.com |

| 2-Amino-4,6-diphenylnicotinonitriles | Not Specified | 7.09–7.25 (s, 1H, H-5), 5.30–5.38 (br s, 2H, -NH₂) mdpi.com |

This table presents data for related structures to illustrate the expected regions for proton signals. Specific data for this compound was not available in the search results.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbons of the pyridazine ring, the phenyl ring, and the methyl group. The chemical shifts of the pyridazine ring carbons would be influenced by the nitrogen atoms and the substituents. For example, carbons bonded to nitrogen typically appear at lower field (higher ppm values). The phenyl group carbons will show a characteristic pattern of signals in the aromatic region (typically 120-150 ppm). The methyl carbon would appear at a much higher field (lower ppm value).

Table 2: Representative ¹³C NMR Data for Pyridine and Pyridazine Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 3-Amino-benzoic acid | DMSO-d₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 rsc.org |

| N-(2-bromobenzyl)-4-methoxyaniline | CDCl₃ | 151.9, 141.5, 138.1, 132.3, 128.8, 128.2, 127.1, 122.9, 114.5, 113.8, 55.3, 48.9 rsc.org |

| 4-Phenyltoluene | CDCl₃ | Not explicitly listed, but spectrum available chemicalbook.com |

This table provides examples of ¹³C NMR data for related aromatic and heterocyclic compounds to indicate expected chemical shift ranges. Specific data for this compound was not available in the search results.

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemical Elucidation

While 1D NMR provides a foundational understanding of the structure, 2D NMR experiments are indispensable for unambiguously assigning signals and determining the connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments are crucial for confirming the substitution pattern on the pyridazine and phenyl rings and for assigning the specific resonances of each proton and carbon atom. For complex molecules or in cases of signal overlap in 1D spectra, 2D NMR is often essential for a complete and accurate structural assignment. ipb.pt

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₁N₃. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, a related compound, C₁₄H₁₇N₃O₃, was found to have a calculated mass of 276.1343 for its protonated form ([M+H]⁺) and an experimental value of 276.1339, demonstrating the accuracy of HRMS. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as the pyridazine derivatives of interest. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, producing fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov ESI-MS is highly sensitive and provides a clear determination of the molecular weight of the parent compound. nih.gov For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated molecular ion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The structural elucidation of this compound and its analogues is heavily reliant on spectroscopic techniques that probe the molecular vibrations and electronic transitions within the molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in this regard, providing direct insights into the functional groups present and the nature of the conjugated chromophoric system.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the amino group, the methyl group, the phenyl ring, and the pyridazine core.

The primary amino (-NH₂) group is anticipated to show a pair of stretching vibration bands in the region of 3300-3500 cm⁻¹. In related aminopyridine derivatives, these symmetric and asymmetric stretching modes are well-documented. tsijournals.com For instance, studies on 2-aminopyridine (B139424) have identified NH₂ stretching modes between 3300 and 3442 cm⁻¹. tsijournals.com The scissoring (bending) vibration of the NH₂ group is typically observed around 1600-1650 cm⁻¹. tsijournals.com

The pyridazine ring itself, an aromatic heterocycle, will display a series of characteristic bands. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com The aromatic C-H stretching vibrations of both the phenyl and pyridazine rings are found above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to strong bands in the 675-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings. The C-N stretching vibration, linking the amino group to the pyridazine ring, typically absorbs in the 1260-1330 cm⁻¹ range. tsijournals.com

The presence of the methyl group (-CH₃) would be confirmed by its characteristic symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Class |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Aminopyridines tsijournals.com |

| Amino (-NH₂) | Scissoring (Bending) | 1600 - 1650 | Aminopyridines tsijournals.com |

| Aromatic C-H | Stretching | 3000 - 3150 | Pyridine Derivatives pw.edu.pl |

| Aromatic C=C & C=N | Ring Stretching | 1400 - 1600 | Pyridine, Pyridazine elixirpublishers.comcore.ac.uk |

| C-N | Stretching | 1260 - 1330 | Aromatic Amines tsijournals.com |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2870 - 2960 | General Alkanes |

| Methyl (-CH₃) | Bending | 1375 - 1450 | General Alkanes |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Phenyl & Pyridazine Rings core.ac.uk |

This table is generated based on typical vibrational frequencies for the specified functional groups in related chemical structures.

Electronic Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The chromophore of this compound consists of a conjugated system that includes the phenyl ring and the amino-substituted pyridazine ring. This extended π-system is expected to give rise to characteristic absorption bands in the UV-Vis region.

The electronic spectra of such compounds are typically characterized by two main types of transitions:

π → π* transitions: These are high-energy transitions that are common in aromatic and conjugated systems. For phenyl- and amino-substituted pyridazines, these transitions are expected to result in strong absorption bands, likely in the 250-360 nm range. The substitution on the pyridazine ring, particularly the electron-donating amino group and the phenyl group, extends the conjugation and is expected to cause a bathochromic (red) shift compared to the parent pyridazine molecule.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms of the pyridazine ring. These transitions are typically weaker in intensity than π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths, often above 350 nm.

The solvent environment can influence the position and intensity of these absorption bands. Polar solvents can lead to shifts in the absorption maxima (λ_max) due to stabilization of the ground or excited states. For instance, studies on other heterocyclic systems show that λ_max can shift to longer wavelengths (bathochromic shift) with increasing solvent polarity. researchgate.net

In a study of thienylpyridazine derivatives, which are structurally analogous, absorption maxima were observed in the range of 357 nm, attributed to the conjugated system. mdpi.com The electronic nature of substituents was found to significantly influence the absorption wavelength. mdpi.com Similarly, for other amino-substituted aromatic systems, absorption bands can extend into the near-visible region.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound and Analogues

| Compound Class | Transition Type | Expected λ_max (nm) | Notes |

| Phenylpyridazine Derivatives | π → π | 250 - 360 | High intensity, influenced by substitution. |

| Amino-substituted Pyridazines | n → π | > 350 | Lower intensity, involves nitrogen lone pairs. |

| Thienylpyridazine Derivatives | π → π | ~357 | Demonstrates effect of extended conjugation. mdpi.com |

| Furo[2,3-b]pyridine Derivatives | π → π and n → π* | 250 - 390 | Shows typical range for related heterocyclic systems. researchgate.net |

This table is generated based on typical electronic transitions for the specified chromophoric systems in related chemical structures.

The combination of the phenyl ring, the electron-donating amino group, and the electron-deficient pyridazine ring creates a donor-π-acceptor (D-π-A) type structure, which often results in significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT character is a key feature of the chromophore and is responsible for the strong absorption in the UV-A or even visible region of the spectrum.

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Methyl 6 Phenylpyridazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, corresponding to the minimum energy state. For 3-Amino-4-methyl-6-phenylpyridazine, this is typically achieved using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). mdpi.comjacsdirectory.com The optimization process yields crucial geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents illustrative data typical for such a compound, as specific experimental values are not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (pyridazine) | 1.39 Å |

| C-N (pyridazine) | 1.33 Å | |

| N-N (pyridazine) | 1.34 Å | |

| C-C (phenyl) | 1.40 Å | |

| C-N (amino) | 1.36 Å | |

| Bond Angle | C-N-N (pyridazine) | 119° |

| N-C-C (pyridazine) | 123° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller energy gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is likely localized on the electron-rich amino and pyridazine (B1198779) moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridazine and phenyl rings, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and its potential to engage in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

These descriptors are invaluable for predicting how this compound will behave in different chemical environments and for understanding its interaction with other molecules. For instance, the calculated electrophilicity index can help in assessing its potential to act as a Lewis acid in reactions.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This table presents illustrative data.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Softness (S) | 0.43 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Through molecular docking simulations, it is possible to predict the binding mode and estimate the binding affinity of this compound with various biological targets. The process involves placing the ligand in the active site of the protein and evaluating the different possible conformations. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable interaction.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Pyridazine derivatives have shown potential as inhibitors of various enzymes, including kinases. mdpi.com Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in several types of cancer. nih.govnih.gov Molecular docking studies can be employed to investigate the potential of this compound to inhibit CDK2.

By docking the compound into the ATP-binding site of CDK2, it is possible to predict its binding orientation and identify key interactions with the amino acid residues in the active site. For instance, the amino group of the ligand could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl and methyl groups could engage in hydrophobic interactions with other residues in the binding pocket. The predicted binding affinity can provide a preliminary assessment of its potential as a CDK2 inhibitor, which would then need to be validated through in vitro assays.

Table 4: Hypothetical Molecular Docking Results of this compound with CDK2 This table presents illustrative data.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Leu83, Glu81, Asp86 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, QSAR models are instrumental in predicting biological activities, guiding the synthesis of more potent analogues, and minimizing the need for extensive experimental screening.

The development of predictive QSAR models for this compound derivatives involves a systematic process. Initially, a dataset of molecules with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. The three-dimensional structures of these compounds are then generated and optimized using computational methods like the Merck Molecular Force Field (MMFF). A crucial step is the alignment of all molecules in the dataset onto a common template, which is often the core structure of the most active compound.

Once aligned, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors fall into several categories, including steric, electrostatic, hydrophobic, and hydrogen bonding fields. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then employed to build a model. mdpi.comnih.gov These methods generate statistical models that relate the variations in the calculated molecular fields to the observed biological activities.

The robustness and predictive power of the resulting QSAR model are rigorously validated using statistical metrics. Key parameters include the cross-validated correlation coefficient (q²) from a leave-one-out (LOO) analysis and the conventional correlation coefficient (r²). nih.gov A model with high q² and r² values is considered to have good predictive ability. The final model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a contour map might indicate that adding a bulky, electropositive group at a specific position on the phenyl ring could enhance the compound's potency. These insights are invaluable for the rational design of new derivatives with improved therapeutic potential.

Table 1: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model

| Parameter | Description | Typical Value |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by leave-one-out cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | The coefficient of determination, indicating how well the model fits the training set data. | > 0.9 |

| Standard Error of Estimate | Measures the goodness of fit of the model. | Low value |

| F-statistic | A statistical test to assess the overall significance of the regression model. | High value |

While high biological activity is essential, a successful drug candidate must also possess favorable ADMET properties. In silico ADMET prediction has become an indispensable tool in the early stages of drug development to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. For derivatives of this compound, various computational models and online tools are used to predict these crucial properties. nih.govresearchgate.net

These predictive models are often built using machine learning algorithms trained on large datasets of compounds with experimentally determined ADMET properties. The models use molecular fingerprints and calculated physicochemical properties as inputs to predict a range of ADMET parameters. Key predictions include:

Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are predicted to assess the compound's ability to reach its target site.

Distribution: Predictions of plasma protein binding (PPB) help in understanding how much of the drug will be free in circulation to exert its effect.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). This is crucial for avoiding drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: A wide range of toxicological endpoints can be predicted, including hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG inhibition), and mutagenicity (Ames test).

Table 2: Example of a Predicted In Silico ADMET Profile

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

| Blood-Brain Barrier (BBB) | BBB+ (High penetration) | Suitable for targeting central nervous system (CNS) disorders. |

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of metabolic drug-drug interactions via this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

| Hepatotoxicity | Low probability | Reduced risk of causing drug-induced liver injury. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations provide deep insights into its conformational flexibility and the dynamic nature of its interaction with a biological target, such as a protein receptor or enzyme.

An MD simulation begins with a starting structure, often obtained from a molecular docking study, which places the compound (the ligand) into the binding site of the protein. This entire system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation software then calculates the forces acting on every atom and uses Newton's laws of motion to predict their positions and velocities over very short time steps (femtoseconds). By integrating these movements over a period of nanoseconds or even microseconds, the simulation generates a trajectory that reveals the dynamic behavior of the system. nih.gov

These simulations are crucial for several reasons. Firstly, they allow for a detailed conformational analysis of the ligand. While docking provides a static snapshot of a likely binding pose, MD simulations show how the ligand flexes and rotates within the binding pocket, revealing its preferred conformations in the bound state. Secondly, MD simulations are used to assess the stability of the ligand-protein complex . By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the binding pose predicted by docking is stable. A stable interaction is characterized by minimal fluctuations in the ligand's position. nih.gov

Finally, MD simulations elucidate the specifics of binding dynamics . They can reveal key amino acid residues that form persistent hydrogen bonds or hydrophobic interactions with the ligand. nih.gov In some cases, simulations can uncover conformational changes in the protein itself that are induced by the ligand binding, or identify transient water molecules that mediate the interaction. This detailed understanding of the dynamic binding process is critical for lead optimization, as it can guide modifications to the ligand to enhance its affinity and residence time at the target, ultimately leading to a more effective drug.

Research Potential and Emerging Applications of 3 Amino 4 Methyl 6 Phenylpyridazine Derivatives

Development as Novel Therapeutic Agents

The unique structural features of 3-amino-4-methyl-6-phenylpyridazine derivatives make them promising candidates for the development of new drugs targeting a variety of diseases.

While direct evidence of this compound derivatives specifically targeting Cyclin-Dependent Kinase 2 (CDK2) is still an emerging area of research, the broader class of pyridazine (B1198779) and aminopyrazole derivatives has shown significant promise as CDK inhibitors. Abnormal cell proliferation due to a disrupted cell cycle is a key characteristic of cancer, making CDKs attractive targets for therapeutic intervention. nih.gov

Research on related heterocyclic compounds provides a strong rationale for exploring this compound derivatives for this purpose. For instance, 3-aminopyrazole (B16455) derivatives have been identified as a novel class of CDK2/cyclin A and CDK2/cyclin E inhibitors. nih.gov Through high-throughput screening and subsequent optimization, a nanomolar inhibitor of CDK2/cyclin A, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, demonstrated in vivo antitumor activity in a mouse xenograft model. nih.gov Similarly, 2,4-diamino-5-ketopyrimidines have been developed as potent and selective CDK inhibitors, with one compound, R547, showing significant in vivo efficacy in a human colorectal tumor xenograft model and progressing to Phase I clinical trials. nih.gov

The structural similarities between these active compounds and the this compound core suggest a high potential for identifying potent and selective CDK2 inhibitors within this class of molecules. Future research will likely focus on synthesizing and screening libraries of these derivatives to identify lead compounds for anticancer drug development.

Derivatives of 3-aminopyridazine (B1208633) have been extensively studied for their effects on the central nervous system, showing potential as antidepressants and modulators of key neurotransmitter systems. nih.govacs.org A notable example is Minaprine, a 3-aminopyridazine derivative that was formerly used as an atypical antidepressant. nih.gov It exhibited a dual serotoninomimetic and dopaminomimetic activity profile in animal models. nih.gov

Structure-activity relationship (SAR) studies on a series of Minaprine analogues have revealed that the serotonergic and dopaminergic activities can be separated. nih.gov The substituent at the 4-position of the pyridazine ring appears to be crucial for serotonergic activity, while dopaminergic activity is more dependent on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov This dissociation of activities offers the potential to design more selective neuropharmacological agents with improved side-effect profiles.

Furthermore, research has shown that certain phytochemicals can modulate the biosynthesis and function of serotonin (B10506) and dopamine (B1211576), suggesting that synthetic compounds like this compound derivatives could be designed to interact with these pathways. mdpi.com The exploration of these derivatives continues to be a promising avenue for the discovery of novel treatments for depression and other neuropsychiatric disorders. bdpsjournal.orgresearchgate.net

Additionally, a novel 3-amino-6-phenyl-pyridazine derivative has been identified as a synthetic antineuroinflammatory compound. nih.govuky.edu It selectively blocks the production of pro-inflammatory molecules like IL-1β and nitric oxide by activated glial cells, which are implicated in the pathology of neurodegenerative diseases. nih.govuky.edu

Table 1: Investigated Neuropharmacological Activities of 3-Aminopyridazine Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Minaprine Analogues | Antidepressant, Serotonergic, Dopaminergic | Activities can be dissociated based on substitution patterns. | nih.gov |

Chemical Tools and Probes in Biological Research

Beyond their therapeutic potential, this compound derivatives are valuable tools for basic biological research, aiding in the study of complex biological systems.

The pyridazine ring, a core component of these derivatives, is recognized for its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. nih.gov This property makes pyridazine-containing compounds excellent candidates for use as ligands in receptor-binding studies. nih.gov